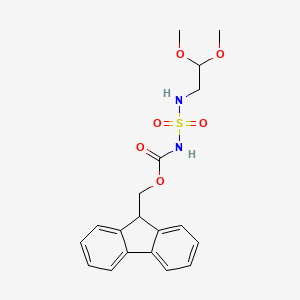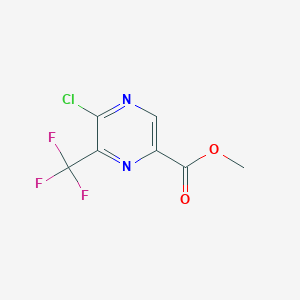![molecular formula C11H12N4O2 B6315568 1-[(4-METHOXYPHENYL)METHYL]-1,2,3-TRIAZOLE-4-CARBOXAMIDE CAS No. 2301856-86-8](/img/structure/B6315568.png)
1-[(4-METHOXYPHENYL)METHYL]-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Übersicht
Beschreibung
1-[(4-METHOXYPHENYL)METHYL]-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a heterocyclic compound containing a triazole ring. Compounds with triazole rings are known for their diverse biological activities and have been widely studied for their potential medicinal applications . The presence of the methoxyphenyl group enhances its chemical stability and biological activity .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets throughATP-competitive inhibition . This means the compound competes with ATP for binding to the kinase active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
If the compound does indeed target gsk-3β, it could potentially influence pathways such as theWnt/β-catenin signaling pathway , which is involved in cell proliferation and differentiation .
Pharmacokinetics
Similar compounds have been synthesized for use as internal standards in lc–ms analysis for drug absorption and distribution studies .
Result of Action
Inhibition of gsk-3β has been associated withreduced cell proliferation and increased cell differentiation , which could potentially be beneficial in the treatment of diseases such as cancer .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can have various effects on different types of cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
The synthesis of 1-[(4-METHOXYPHENYL)METHYL]-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzyl azide with ethyl propiolate in the presence of a copper catalyst to form the triazole ring . The resulting intermediate is then subjected to further reactions to introduce the carboxamide group . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1-[(4-METHOXYPHENYL)METHYL]-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[(4-METHOXYPHENYL)METHYL]-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
1-[(4-METHOXYPHENYL)METHYL]-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-5-methyl-1,2,3-triazole-4-carbohydrazide: This compound also contains a triazole ring and exhibits similar biological activities.
4-Methoxyphenyl-1H-indole: This compound has a different heterocyclic ring but shares the methoxyphenyl group, leading to similar chemical properties.
4-Methoxyphenyl-1H-imidazole: Another heterocyclic compound with similar biological activities.
The uniqueness of this compound lies in its specific combination of the triazole ring and methoxyphenyl group, which enhances its stability and biological activity .
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-9-4-2-8(3-5-9)6-15-7-10(11(12)16)13-14-15/h2-5,7H,6H2,1H3,(H2,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAZCCWNSQCCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6315514.png)



![1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane](/img/structure/B6315540.png)





amino}propanoic acid](/img/structure/B6315580.png)
